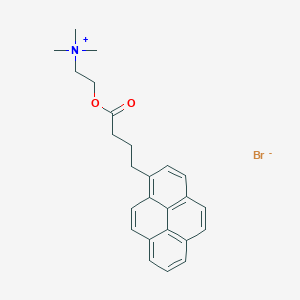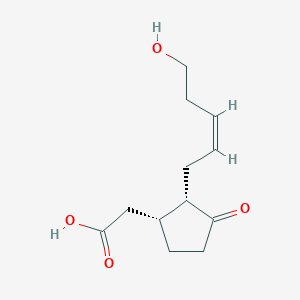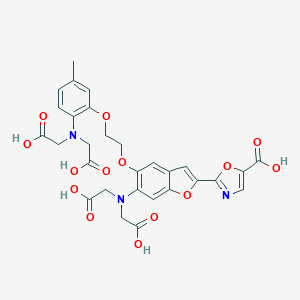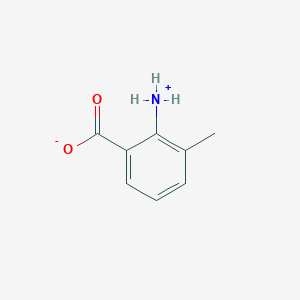
1-Pyrenebutyrylcholine
Vue d'ensemble
Description
1-Pyrenebutyrylcholine is a cholinergic fluorescent probe . It has been studied at the cellular level using electrophysiological and fluorescence techniques . The spectroscopic properties of the probe were found to be similar to those of pyrene-butyric acid .
Synthesis Analysis
This compound was synthesized under physiological conditions . The fluorescent probe behaves as a nondepolarizing, reversible blocking agent in a nicotinic synapse .Molecular Structure Analysis
The molecular structure of this compound is similar to that of pyrene-butyric acid .Applications De Recherche Scientifique
Noncovalent Functionalization of Carbon Nanotubes
1-Pyrenebutyric chloride, a derivative related to 1-Pyrenebutyrylcholine, has been used in the noncovalent functionalization of multi-walled carbon nanotubes. The pyrene units in 1-pyrenebutyric chloride adsorb onto the carbon nanotube surface through physisorption, facilitating strong interfacial adhesion and high levels of dispersion in nylon 66/multi-walled carbon nanotube composites. This functionalization improves the composite's performance by enhancing the interfacial adhesion between the carbon nanotubes and the nylon 66 matrix, resulting in a composite with superior mechanical properties (Choi, Roh, & Kim, 2014).
Solar Cell Application
Pyrene, with its extensive electron delocalization and electron-accepting nature, has been utilized in the construction of donor-π-electron acceptor organic dyes. These pyrene-based dyes have been employed as sensitizers in dye-sensitized solar cells, showcasing high thermal stability and notable conversion efficiency under specific conditions. This implies the potential of pyrene derivatives, including this compound, in photovoltaic applications and the development of efficient solar cells (Yu et al., 2013).
Molecular Peptide Beacon for Nucleic Acid Sensing
A pyrene-functionalized oligopeptide, which shares structural similarity with this compound, has been demonstrated to effectively bind to double-stranded DNA. The interaction induces a conformational change in the oligopeptide, leading to distinct fluorescence property changes. This mechanism enables the oligopeptide to function as a molecular peptide beacon, potentially applicable in the imaging of nucleic acids within cells. This finding suggests the possible use of this compound in bioimaging and molecular diagnostic applications (Wu et al., 2012).
Optoelectronic and Bio-imaging Applications
Mono-substituted pyrene derivatives, structurally related to this compound, have shown promising results in optoelectronic and bio-imaging applications. These compounds demonstrate significant third-order nonlinear optical properties, indicating their potential as materials for future optoelectronic devices and bio-imaging technologies (Shi et al., 2017).
Fluorescent Probing and Local Polarity Sensing
1-Pyrenebutyric chloride, a compound related to this compound, has been utilized in the development of fluorescent probes like 1-pyrenemethoxyethanol. These probes are designed to replace traditional fluorescent labels to investigate the internal dynamics and interior polarity of macromolecules. This research indicates the potential of this compound in the creation of sophisticated fluorescent probes for studying macromolecular structures and dynamics (Farhangi & Duhamel, 2016).
Allosteric Mechanisms in Enzymes
1-Pyrenebutanol, closely related to this compound, has been used to probe the allosteric mechanisms of enzymes like P450eryF. The study of such interactions and the resulting structural and functional modifications in enzymes can provide crucial insights into enzyme regulation and the design of enzyme inhibitors or activators (Davydov, Kumar, & Halpert, 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
trimethyl-[2-(4-pyren-1-ylbutanoyloxy)ethyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28NO2.BrH/c1-26(2,3)16-17-28-23(27)9-5-6-18-10-11-21-13-12-19-7-4-8-20-14-15-22(18)25(21)24(19)20;/h4,7-8,10-15H,5-6,9,16-17H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYVZSJAWYAJHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972920 | |
| Record name | N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57440-79-6 | |
| Record name | 1-Pyrenebutyrylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057440796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)










![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)